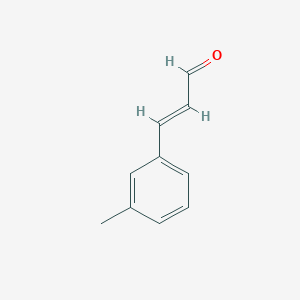![molecular formula C18H14ClF3N2O2 B3038998 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one CAS No. 946387-08-2](/img/structure/B3038998.png)
4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its complex structure, which includes a pyrazolone core substituted with various functional groups, including a chloro group, a methyl group, a phenyl group, and a trifluoromethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro group is typically introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-(trifluoromethyl)phenol under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, the use of more efficient catalysts, and the optimization of reaction conditions to minimize by-products and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazolone ring or the phenyl group, potentially leading to the formation of dihydropyrazolones or cyclohexyl derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a range of functionalized pyrazolones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in inflammation and cancer.
Medicine
Medicinally, compounds with similar structures have shown promise as anti-inflammatory agents, analgesics, and anticancer drugs. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-1-methyl-2-phenyl-3H-pyrazol-3-one: Lacks the trifluoromethylphenoxy group, resulting in different chemical properties and biological activities.
1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one:
4-chloro-1-methyl-2-phenyl-5-{[4-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one: The position of the trifluoromethyl group on the phenoxy ring is different, leading to variations in steric and electronic effects.
Uniqueness
The unique combination of functional groups in 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structure allows for diverse chemical modifications, enabling the exploration of a wide range of derivatives with potentially useful properties.
Propriétés
IUPAC Name |
4-chloro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O2/c1-23-15(11-26-14-9-5-6-12(10-14)18(20,21)22)16(19)17(25)24(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUZJHTVQVWOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118382 | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-08-2 | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3038918.png)
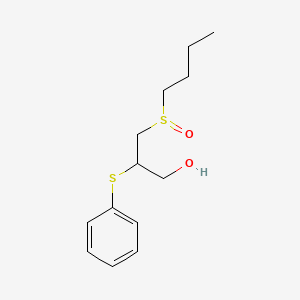
![3-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B3038924.png)
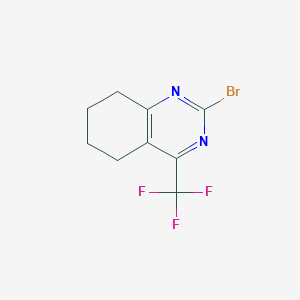
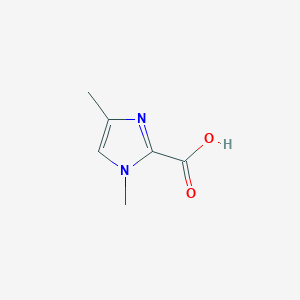
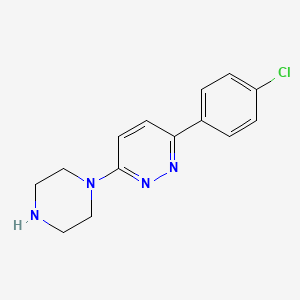
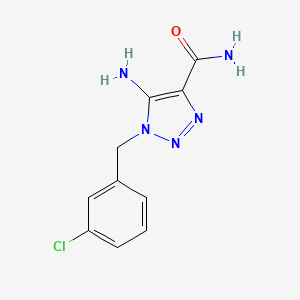
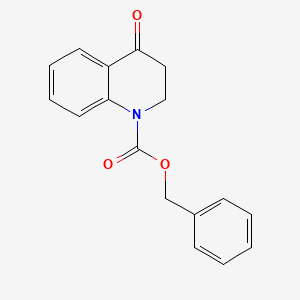
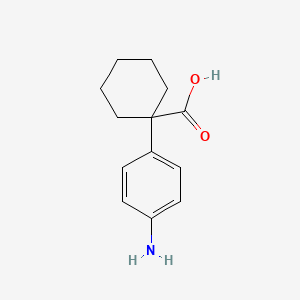
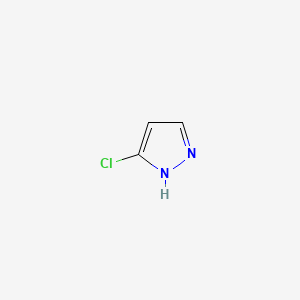
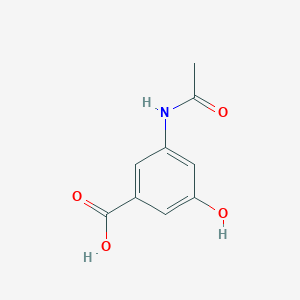
![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)
